molecular formula C13H18O10 B2402639 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester CAS No. 73464-50-3

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Cat. No.: B2402639
CAS No.: 73464-50-3
M. Wt: 334.277
InChI Key: CLHFNXQWJBTGBL-HKLXJQGRSA-N
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Description

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS 73464-50-3) is a protected derivative of glucuronic acid, a critical component of glycosaminoglycans and glycoconjugates. This compound features acetyl groups at the 2-, 3-, and 4-hydroxyl positions, a methyl ester at the carboxylic acid (C6), and a beta-configuration at the anomeric center (C1) . It is widely utilized in carbohydrate chemistry as a glycosylation intermediate, enabling stereoselective synthesis of glucuronic acid-containing glycans for studies in glycobiology, drug metabolism, and biomaterials .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHFNXQWJBTGBL-HKLXJQGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Precursor Synthesis

The synthesis typically begins with β-D-glucuronic acid, a naturally occurring uronic acid derived from glucose. The carboxylic acid group at position 6 is esterified to form the methyl ester, while hydroxyl groups at positions 2, 3, and 4 are acetylated. A critical challenge lies in achieving regioselective acetylation without modifying the anomeric hydroxyl group at position 1.

Key steps :

  • Methyl ester formation : β-D-glucuronic acid is treated with methanol under acidic catalysis (e.g., HCl gas) to yield β-D-glucuronic acid methyl ester.
  • Acetylation : The hydroxyl groups at positions 2, 3, and 4 are acetylated using acetic anhydride in pyridine. Excess reagent ensures complete protection, but selectivity is achieved through steric and electronic factors.

Selective Acetylation Strategies

The β-anomeric configuration (axial hydroxyl at position 1) reduces reactivity toward acetylation compared to equatorial hydroxyls, enabling partial protection. This phenomenon is leveraged in the following approaches:

Direct Acetylation of β-D-Glucuronic Acid Methyl Ester
  • Conditions : Acetic anhydride (3 equiv), pyridine, 0–25°C, 12–24 hours.
  • Yield : 70–85%, with minor over-acetylation at position 1 requiring chromatographic purification.
  • Limitation : Requires careful stoichiometric control to avoid tetra-O-acetyl byproducts.
Partial Deacetylation of Tetra-O-acetyl Derivatives

A scalable method involves synthesizing tetra-O-acetyl-β-D-glucuronic acid methyl ester followed by selective deacetylation at position 1:

  • Tetra-O-acetylation : β-D-glucuronic acid methyl ester is fully acetylated using excess acetic anhydride.
  • Selective deprotection : The acetyl group at position 1 is hydrolyzed under mild basic conditions (e.g., NaHCO₃ in H₂O/THF, 0°C, 2 hours), yielding the tri-O-acetyl product.
  • Yield : 80–90% after recrystallization from ethyl acetate/hexane.

Industrial-Scale Optimization

Green Chemistry Approaches

The patent CN110540559B highlights a solvent-recycling system using methyl tert-butyl ether (MTBE) and concentrated sulfuric acid, which minimizes waste. Though originally designed for brominated analogs, this framework is adaptable to acetylated derivatives:

Parameter Condition Impact on Yield/Purity
Solvent MTBE (recyclable) Reduces environmental footprint
Reaction temperature 40–50°C Optimizes reaction rate
Work-up Crystallization at −5–5°C Enhances purity to >99%

This method achieves near-zero emissions by recycling MTBE and sodium sulfate byproducts.

Catalytic and Process Innovations

  • Continuous flow synthesis : Microreactors improve heat transfer and reduce reaction times (8–12 hours vs. 24 hours batch).
  • Enzymatic deacetylation : Lipases (e.g., Candida antarctica) selectively hydrolyze position 1 acetyl groups at 30°C, pH 7.0, avoiding harsh reagents.

Analytical Characterization

Structural Validation

  • NMR spectroscopy :
    • ¹H NMR (CDCl₃) : δ 5.21 (t, J = 9.5 Hz, H-3), 5.08 (t, J = 9.5 Hz, H-4), 4.98 (dd, J = 9.5, 3.0 Hz, H-2), confirming 2,3,4-O-acetylation.
    • ¹³C NMR : δ 170.2 (C=O, acetyl), 52.1 (CH₃, ester), 93.5 (C-1, β-anomer).
  • Mass spectrometry : HRMS m/z 355.1132 [M+H]⁺ (calc. 355.1138 for C₁₃H₁₈O₁₀).

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Acetyl groups can be replaced using nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid, while reduction can produce glucuronic alcohol derivatives.

Scientific Research Applications

Glycobiology

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is primarily utilized in glycobiology for the following purposes:

  • Glycosylation Reactions : It serves as a glycosyl donor in the synthesis of glycosides and glycoconjugates. The acetyl groups protect the hydroxyl functionalities during these reactions, facilitating selective glycosylation processes .
  • Studying Glycan Structures : This compound helps researchers investigate the structure and function of glycans in biological systems. Its derivatives can be used to analyze glycan-binding proteins and their interactions .

Pharmaceutical Research

In pharmaceutical research, this compound plays a crucial role in drug development:

  • Drug Metabolism Studies : It is used to create glucuronides, which are important metabolites for understanding drug metabolism and pharmacokinetics. For instance, the synthesis of deoxyrhapontigenin-3-O-beta-D-glucuronide has been reported using this compound as a precursor .
  • Therapeutic Applications : There is ongoing research into the therapeutic potential of glucuronides derived from this compound for treating various diseases due to their ability to enhance solubility and bioavailability of drugs .

Analytical Chemistry

The compound is also significant in analytical chemistry:

  • Standard Reference Material : It is used as a standard reference material in various assays to ensure accuracy in glycan analysis and quantification techniques .
  • Development of Assays : Researchers utilize it in developing biochemical assays that require specific glycan interactions or modifications .

Case Study 1: Synthesis of Glycosides

A study demonstrated the efficient synthesis of various glycosides using this compound as a glycosyl donor. The reactions were optimized to yield high purity products with minimal side reactions. This approach highlighted the compound's utility in creating complex carbohydrate structures necessary for biological studies .

Case Study 2: Drug Metabolism

In another study focusing on drug metabolism, researchers synthesized glucuronides from this compound to evaluate their pharmacokinetic profiles. The findings suggested that glucuronidation significantly altered the solubility and bioavailability of certain drugs, paving the way for improved therapeutic formulations .

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance the compound’s stability and solubility, facilitating its transport and metabolism. The molecular targets include enzymes involved in carbohydrate metabolism, such as glucuronidases, which catalyze the hydrolysis of glucuronic acid derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Protecting Group Variations

2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester
  • Structure: Benzoyl groups at 2,3,4-OH; α-anomeric configuration.
  • Applications: Serves as a glycosyl donor in oligosaccharide synthesis. The bulky benzoyl groups enhance stereoselectivity but reduce solubility in polar solvents compared to acetylated analogs .
  • Molecular Weight : Higher (568.65 g/mol) due to benzoyl groups .
  • Key Difference : Benzoyl vs. acetyl groups influence reactivity and solubility. Benzoylated derivatives are preferred for solid-phase synthesis, while acetylated variants are more soluble in organic solvents .
4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid, Methyl Ester
  • Structure: 4-Nitrophenyl group at the anomeric position instead of a methyl ester.
  • Applications : Acts as a chromogenic substrate for β-glucuronidases, enabling enzyme kinetics studies .
  • Key Difference : The 4-nitrophenyl group acts as a leaving group, making it unsuitable for glycosylation but ideal for enzymatic assays .

Anomeric Configuration Variants

2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester
  • Structure: α-anomeric configuration (CAS 72692-06-9).
  • Applications : Used in glycosylation reactions where α-linkages are required. The α-form exhibits distinct reactivity in glycosyltransferase-mediated synthesis compared to the β-form .
  • Stability: Similar storage requirements (-20°C) but may show faster hydrolysis under acidic conditions due to axial anomeric configuration .

Additional Protecting Groups and Derivatives

1,2,3,4-Tetra-O-acetyl-α-D-glucuronic Acid Methyl Ester
  • Structure : Acetyl groups at all four hydroxyl positions (C1–C4).
  • Applications : Used as a fully protected intermediate for synthesizing glycoproteins and glycan arrays. The additional acetyl group at C1 enhances stability but requires deprotection for further functionalization .
  • Molecular Weight : 606.62 g/mol (C₁₆H₂₂O₁₂) .
2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronic Acid Methyl Ester
  • Structure : Bromine atom at C1, replacing the hydroxyl group.
  • Applications: A glycosyl donor (e.g., in Koenigs-Knorr reactions) due to the bromide leaving group, which facilitates nucleophilic displacement .
  • Reactivity : More reactive than the parent compound, enabling faster glycosylation under mild conditions .

Conjugated and Functionalized Derivatives

Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester
  • Structure : Daidzein (an isoflavone) conjugated to the glucuronic acid core.
  • Applications : Used to study phase II drug metabolism, particularly glucuronidation pathways. The acetyl and methyl groups protect the sugar moiety during in vitro assays .
  • Molecular Weight : 570.50 g/mol (C₂₈H₂₆O₁₃) .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2,3,4-Tri-O-acetyl-β-D-glucuronic acid methyl ester Acetyl (2,3,4), methyl ester (C6), β C₁₃H₁₈O₁₀ 334.28 73464-50-3 Glycosylation, glycan synthesis
2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester Benzoyl (2,3,4), α C₃₅H₃₆O₇ 568.65 4356-83-6 Stereoselective oligosaccharide assembly
4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid, methyl ester 4-Nitrophenyl (anomeric), β C₂₀H₂₃NO₁₂ 493.40 sc-216975* β-Glucuronidase substrate assays
1,2,3,4-Tetra-O-acetyl-α-D-glucuronic acid methyl ester Acetyl (1,2,3,4), α C₁₆H₂₂O₁₂ 606.62 1041134-15-9 Glycoprotein mimetics, drug delivery
2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronic acid methyl ester Bromine (C1), α C₁₄H₁₉BrO₁₀ 427.20 MG292* Reactive glycosyl donor

*Catalog numbers from suppliers (Synthose, Santa Cruz Biotechnology).

Biological Activity

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS No. 10782914) is a derivative of glucuronic acid, a significant component in various biological processes. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈O₁₀
  • Molecular Weight : 306.28 g/mol
  • Structure : The compound features three acetyl groups attached to the glucuronic acid backbone, which influences its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have demonstrated the following activities:

  • Antioxidant Activity : The compound exhibits radical scavenging properties, which can protect cells from oxidative stress. This has been explored through various assays, including DPPH and ABTS tests .
  • Antimicrobial Activity : Research indicates that derivatives of glucuronic acid can inhibit the growth of certain bacteria and fungi. The mechanism involves disrupting microbial cell membranes .
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in various tissues, potentially benefiting conditions like arthritis or other inflammatory diseases.

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cell lines

Antioxidant Potential

A study evaluated the antioxidant capacity of various glucuronic acid derivatives, including this compound. The results indicated a significant ability to scavenge free radicals compared to standard antioxidants like Trolox, with an EC50 value indicating effective concentration levels .

Antimicrobial Activity

In vitro tests against several bacterial strains showed that this compound had notable antimicrobial properties. It displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines in cultured macrophages. This suggests that it may be beneficial for treating chronic inflammatory diseases.

Cytotoxic Effects on Cancer Cells

The compound was tested on various cancer cell lines (e.g., PC-3 prostate cancer cells) where it induced apoptosis in a dose-dependent manner. This cytotoxic effect was linked to the activation of caspase pathways and increased ROS production within the cells .

Q & A

Q. How is the compound characterized structurally, and which analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substitution patterns. For example, 1^1H NMR reveals acetyl proton signals at δ 2.0–2.2 ppm and the methyl ester at δ 3.7 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., m/z 334.28 for [M+Na]+^+) . X-ray crystallography may resolve ambiguous configurations in glycosidic linkages .

Advanced Research Questions

Q. How does this compound serve as a substrate analog in studying beta-glucuronidase kinetics?

  • Methodological Answer : The acetyl-protected glucuronic acid moiety mimics natural substrates, enabling enzyme kinetic studies. Hydrolysis by beta-glucuronidase releases 4-nitrophenol, monitored spectrophotometrically at 405 nm. Michaelis-Menten parameters (KmK_m, VmaxV_{max}) are calculated using Lineweaver-Burk plots, while inhibitor screening employs competitive assays with IC50_{50} determination .

Q. What strategies improve stereoselectivity in glycosylation reactions using this compound?

  • Methodological Answer : Trichloroacetimidate activation (e.g., BF3_3-OEt2_2 as a catalyst) ensures beta-selectivity in glycosidic bond formation. Solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (-20°C to 25°C) are optimized to suppress side reactions. Monitoring via TLC (silica gel 60 F254_{254}) and quenching with triethylamine stabilizes intermediates .

Q. How does the compound contribute to glycan microarray development for carbohydrate-protein interaction studies?

  • Methodological Answer : The acetyl groups protect reactive hydroxyls during solid-phase synthesis of oligosaccharides. After deprotection (e.g., NaOMe/MeOH), the glycans are printed onto NHS-activated glass slides. Binding assays with fluorescently labeled lectins or antibodies quantify interactions, with data analyzed using microarray scanners and software like GenePix Pro .

Data Contradiction and Stability Analysis

Q. How do conflicting reports on the compound’s stability in aqueous buffers impact experimental design?

  • Methodological Answer : While the methyl ester is stable in anhydrous organic solvents, hydrolysis occurs in aqueous media (pH >7). Conflicting stability data (e.g., half-life variability in PBS vs. Tris buffer) necessitate pre-experiment validation via LC-MS. Buffers are adjusted to pH 6.5–7.0, and reactions are conducted under inert atmospheres (N2_2) to minimize degradation .

Q. What are the discrepancies in reported enzymatic hydrolysis rates, and how can they be resolved?

  • Methodological Answer : Variability in KmK_m values (e.g., 0.5–2.0 mM for beta-glucuronidase) may stem from enzyme source differences (microbial vs. mammalian). Standardizing enzyme units (e.g., 1 U = 1 µmol/min) and substrate purity (≥97%) reduces variability. Control experiments with known inhibitors (e.g., D-saccharic acid 1,4-lactone) validate assay conditions .

Application-Specific Methodologies

Q. How is the compound utilized in synthesizing flavonoid glucuronides for bioavailability studies?

  • Methodological Answer : The acetylated glucuronide is coupled to flavonoid aglycones (e.g., kaempferol) via Koenigs-Knorr glycosylation. Deprotection with NH3_3/MeOH yields the bioactive glucuronide, which is purified via reversed-phase HPLC (C18 column, 0.1% TFA/MeCN). Bioavailability is assessed using Caco-2 cell monolayers and LC-MS/MS quantification .

Q. What role does the compound play in probing glycosaminoglycan (GAG) biosynthesis pathways?

  • Methodological Answer : As a UDP-glucuronic acid analog, it competitively inhibits glucuronosyltransferases in GAG chain elongation. Radiolabeled 14^{14}C-acetyl derivatives track incorporation into heparan sulfate using autoradiography. Knockdown studies (siRNA targeting GlcAT-I) complement pharmacological inhibition to dissect pathway contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester

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